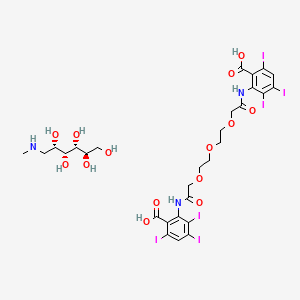
Iotroxate methylglucmine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is particularly effective in imaging the hepatic and biliary ducts and gallbladder . This compound is a derivative of iotroxic acid and is known for its high iodine content, which enhances its radiopacity, making it an excellent agent for X-ray imaging.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iotroxate methylglucmine salt involves the reaction of iotroxic acid with methylglucamine. The process typically includes the following steps:
Iodination: Iotroxic acid is synthesized through the iodination of a suitable aromatic precursor.
Amidation: The iodinated compound undergoes amidation to introduce the necessary functional groups.
Neutralization: The resulting acidic compound is neutralized with methylglucamine to form the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Iotroxate methylglucmine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out to modify the iodine atoms in the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
科学的研究の応用
Iotroxate methylglucmine salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving iodinated aromatic compounds.
Biology: The compound is employed in imaging studies to visualize biological structures and processes.
Medicine: Its primary application is in diagnostic imaging, particularly in hepatobiliary imaging.
Industry: It is used in the development of new contrast agents and imaging technologies.
作用機序
The mechanism of action of iotroxate methylglucmine salt involves its high iodine content, which enhances its radiopacity. When administered intravenously, the compound is preferentially excreted into the biliary system. This selective excretion allows for clear imaging of the hepatic and biliary ducts and gallbladder. The molecular targets include the biliary epithelial cells, where the compound accumulates, providing contrast during imaging .
類似化合物との比較
Similar Compounds
- Diatrizoate meglumine
- Iothalamate meglumine
- Iodipamide meglumine
Comparison
Iotroxate methylglucmine salt is unique due to its specific application in hepatobiliary imaging. While other compounds like diatrizoate meglumine and iothalamate meglumine are also used as contrast agents, they are more commonly employed in general vascular imaging. Iodipamide meglumine, on the other hand, is used for imaging the liver and gallbladder but does not provide the same level of detail as this compound.
特性
CAS番号 |
72704-51-9 |
|---|---|
分子式 |
C29H35I6N3O14 |
分子量 |
1411.0 g/mol |
IUPAC名 |
2-[[2-[2-[2-[2-(2-carboxy-3,5,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-3,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)17(27)19(15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-16(22(35)36)10(24)6-12(26)18(20)28;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChIキー |
DELCIEAGWBSQGH-WZTVWXICSA-N |
異性体SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
正規SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
関連するCAS |
68890-05-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
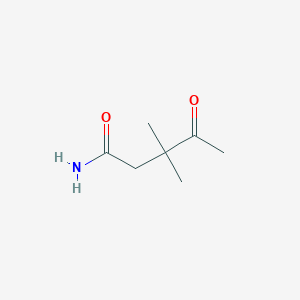

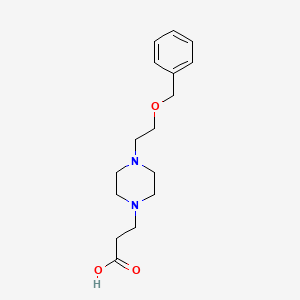
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
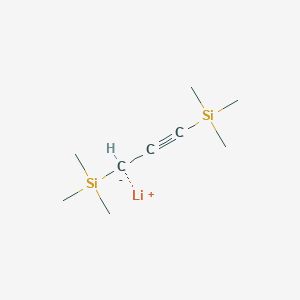
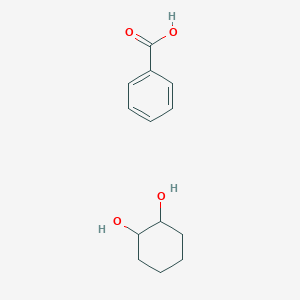
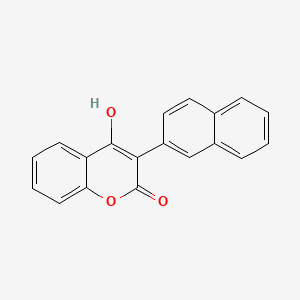
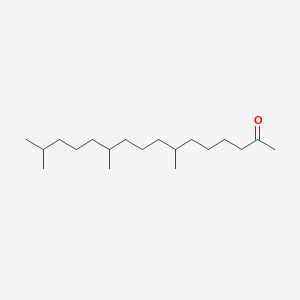
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
